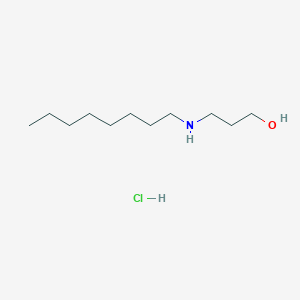

3-(Octylamino)propan-1-ol;hydrochloride

Description

3-(Octylamino)propan-1-ol hydrochloride is an alkylamino alcohol hydrochloride characterized by an octyl chain linked to a propanol backbone via an amino group. Hydrochloride salts of amino alcohols are commonly employed in pharmaceuticals and research due to enhanced solubility and stability compared to their freebase forms .

Propriétés

Numéro CAS |

87260-31-9 |

|---|---|

Formule moléculaire |

C11H26ClNO |

Poids moléculaire |

223.78 g/mol |

Nom IUPAC |

3-(octylamino)propan-1-ol;hydrochloride |

InChI |

InChI=1S/C11H25NO.ClH/c1-2-3-4-5-6-7-9-12-10-8-11-13;/h12-13H,2-11H2,1H3;1H |

Clé InChI |

GLIRQDHXZIVJCF-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCNCCCO.Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Octylamino)propan-1-ol;hydrochloride typically involves the reaction of 3-chloropropanol with octylamine. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atom is replaced by the octylamino group. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of 3-(Octylamino)propan-1-ol;hydrochloride may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization or distillation.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Octylamino)propan-1-ol;hydrochloride can undergo various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium dichromate (K2Cr2O7) and pyridinium chlorochromate (PCC).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.

Major Products Formed

Oxidation: The major products include 3-(Octylamino)propanal and 3-(Octylamino)propanoic acid.

Reduction: The major product is 3-(Octylamino)propanamine.

Substitution: The major products depend on the substituent introduced, such as 3-(Octylamino)propyl chloride or bromide.

Applications De Recherche Scientifique

3-(Octylamino)propan-1-ol;hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of cell membrane interactions due to its amphiphilic nature.

Industry: The compound can be used in the formulation of surfactants and emulsifiers.

Mécanisme D'action

The mechanism of action of 3-(Octylamino)propan-1-ol;hydrochloride involves its interaction with biological membranes. The octylamino group allows the compound to insert into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The hydroxyl group can form hydrogen bonds with membrane components, further influencing its activity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares core structural features with other amino alcohol hydrochlorides, such as:

- Amino group: Facilitates protonation, enhancing water solubility.

- Hydroxyl group : Contributes to hydrogen bonding and polarity.

- Alkyl or aryl substituents : Influence lipophilicity and biological activity.

Key analogs and their structural distinctions:

Physicochemical Properties

- Solubility: Hydrochloride salts generally exhibit improved aqueous solubility. For example, Emixustat hydrochloride’s bicyclic structure retains water solubility due to the HCl salt , while Tipropidil’s isopropylthio-phenoxy group increases lipophilicity .

- Stability: Compounds like Octodrine hydrochloride are stable for ≥5 years at -20°C , suggesting similar storage conditions for 3-(Octylamino)propan-1-ol hydrochloride.

Key Research Findings

- Chiral synthesis : Encenicline’s enantiomeric purity (100% ee) demonstrates the importance of stereochemistry in drug efficacy .

- Yield variability : Synthesis yields for hydrochlorides range widely (45–98%), depending on reaction conditions and substituent complexity .

- Regulatory status : Compounds like Octodrine are classified as research standards, emphasizing their role in analytical and forensic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.